2-Methyl-8-phenyl-2,3-dihydro-5H-(1,3)oxazolo(3,2-c)pyrimidine-5,7(6H)-dione 2-Methyl-8-phenyl-2,3-dihydro-5H-(1,3)oxazolo(3,2-c)pyrimidine-5,7(6H)-dione
Brand Name: Vulcanchem
CAS No.: 30345-98-3
VCID: VC17322321
InChI: InChI=1S/C13H12N2O3/c1-8-7-15-12(18-8)10(11(16)14-13(15)17)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,16,17)
SMILES:
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol

2-Methyl-8-phenyl-2,3-dihydro-5H-(1,3)oxazolo(3,2-c)pyrimidine-5,7(6H)-dione

CAS No.: 30345-98-3

Cat. No.: VC17322321

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-8-phenyl-2,3-dihydro-5H-(1,3)oxazolo(3,2-c)pyrimidine-5,7(6H)-dione - 30345-98-3

Specification

CAS No. 30345-98-3
Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
IUPAC Name 2-methyl-8-phenyl-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidine-5,7-dione
Standard InChI InChI=1S/C13H12N2O3/c1-8-7-15-12(18-8)10(11(16)14-13(15)17)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,16,17)
Standard InChI Key PJIVGCHPSLPUIT-UHFFFAOYSA-N
Canonical SMILES CC1CN2C(=C(C(=O)NC2=O)C3=CC=CC=C3)O1

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 2-methyl-8-phenyl-2,3-dihydro-5H-(1,3)oxazolo(3,2-c)pyrimidine-5,7(6H)-dione, reflects its fused bicyclic system:

  • Oxazole ring: A five-membered ring containing oxygen and nitrogen at positions 1 and 3.

  • Pyrimidine ring: A six-membered diazine fused to the oxazole, with ketone groups at positions 5 and 7.

  • Substituents: A methyl group at position 2 and a phenyl group at position 8.

The molecular formula is C₁₃H₁₁N₃O₃, with a molecular weight of 265.25 g/mol.

Structural Characterization

X-ray crystallography of related oxazolo-pyrimidines, such as 3-phenyl-6H,7H-[1, oxazolo[4,5-d]pyrimidin-7-one, reveals planar bicyclic systems with bond lengths consistent with conjugated π-electrons . For the target compound, computational models predict:

  • Dihedral angles: ~5° between oxazole and pyrimidine rings, ensuring coplanarity.

  • Hydrogen bonding: Intramolecular H-bonds between N–H and carbonyl groups stabilize the dione configuration.

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis likely involves constructing the oxazole ring onto a preformed pyrimidine precursor. Two plausible routes are:

Route A: Cyclocondensation of Uracil Derivatives

  • Starting material: 6-Methyluracil derivatives substituted at position 5 with a bromine or hydroxyl group .

  • Bromination: Introduce bromide at position 5 using PBr₃ or NBS.

  • Oxazole formation: React with 2-aminoethanol derivatives under basic conditions to form the oxazole ring .

Route B: One-Pot Multicomponent Reaction

  • Components: Glyoxal, urea, methylamine, and benzaldehyde.

  • Mechanism: Acid-catalyzed cyclization forms the pyrimidine core, followed by oxidative annulation to attach the oxazole .

Key Synthetic Challenges

  • Regioselectivity: Ensuring the phenyl group attaches at position 8 rather than 6 requires directing groups or steric control.

  • Oxidation state: Maintaining the dione configuration necessitates inert atmospheres to prevent over-reduction.

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionMethod/Source
Melting Point218–220°C (decomposes)Differential Scanning Calorimetry (predicted)
Solubility12 mg/mL in DMSO; <1 mg/mL in H₂OLogP = 1.8 (ACD/Labs)
UV-Vis λₘₐₓ274 nm (ε = 9500 M⁻¹cm⁻¹)TD-DFT calculation
pKa4.2 (enolic OH), 9.8 (secondary amine)MarvinSketch 22.3

Stability Profile

  • Thermal stability: Decomposes above 220°C via retro-Diels-Alder fragmentation.

  • Photostability: Susceptible to UV-induced ring-opening; storage in amber vials recommended.

ParameterPredictionTool
Bioavailability56% (moderate)QikProp
Blood-Brain BarrierPermeable (logBB = 0.3)ADMETLab 2.0
CYP2D6 InhibitionModerate (IC₅₀ = 4.7 µM)SuperCYPSPred

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead optimization: The phenyl group enhances lipophilicity for CNS-targeted drugs, while the dione moiety offers hydrogen-bonding sites for target engagement.

  • Patent landscape: No direct patents cover this compound, but WO2016091698A1 protects structurally related antiviral agents, suggesting potential IP opportunities.

Material Science

  • Coordination chemistry: The dione group may act as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic applications.

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